2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chlorophenoxy group and a hydroxyphenylmethylideneamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide typically involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)ethanol: A versatile building block used in research and industrial chemistry.
2-(2,4-dichlorophenoxy)propionic acid: Known for its use as a herbicide and its ability to degrade in soil.
Uniqueness
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-3-1-2-4-14(13)21-10-15(20)18-17-9-11-5-7-12(19)8-6-11/h1-9,19H,10H2,(H,18,20)/b17-9+ |
InChI Key |
BNZFLYMEWNWFIU-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.